molecular formula C22H18FN3O2S2 B2863622 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide CAS No. 1260935-65-6

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide

Cat. No.: B2863622
CAS No.: 1260935-65-6
M. Wt: 439.52
InChI Key: DVKSCRLXMOFHDN-UHFFFAOYSA-N
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Description

2-{[3-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2-fluorophenyl group. The sulfanyl (-S-) moiety at position 2 connects to an acetamide side chain featuring N-methyl and N-(3-methylphenyl) substituents. This structural framework is common in medicinal chemistry, where thienopyrimidinones are explored for their kinase inhibitory, antimicrobial, and anticancer properties .

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-14-6-5-7-15(12-14)25(2)19(27)13-30-22-24-17-10-11-29-20(17)21(28)26(22)18-9-4-3-8-16(18)23/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKSCRLXMOFHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Comparison of Thienopyrimidinone Derivatives

Compound Name R1 (Thienopyrimidinone C3) R2 (Acetamide Side Chain) Molecular Formula Molecular Weight (g/mol) Key Data
Target Compound 2-Fluorophenyl N-methyl-N-(3-methylphenyl) C₂₃H₂₀FN₃O₂S₂ 453.55 Not reported
2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide 3,5-Difluorophenyl 2,5-Dimethoxyphenyl C₂₅H₂₀F₂N₃O₄S₂ 552.57 MFCD03267236
2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Phenyl 3-Trifluoromethylphenyl C₂₂H₁₆F₃N₃O₂S₂ 499.51 m/z: 499.51 [M+H]⁺
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-Methyl 2,3-Dichlorophenyl C₁₃H₁₁Cl₂N₃O₂S 344.21 m.p. 230°C; m/z: 344.21 [M+H]⁺

Key Observations :

Electron-Withdrawing Groups (EWGs) : The 2-fluorophenyl group in the target compound introduces moderate electron withdrawal compared to the stronger EWGs in analogs like 3,5-difluorophenyl or trifluoromethyl . These groups enhance metabolic stability and influence binding interactions in enzymatic pockets.

Acetamide Side Chain : The N-methyl-N-(3-methylphenyl) substituent in the target compound increases lipophilicity compared to analogs with methoxy (e.g., 2,5-dimethoxyphenyl ) or halogenated (e.g., dichlorophenyl ) groups. This may improve membrane permeability but reduce aqueous solubility.

Physicochemical and Analytical Profiles

Table 2: Analytical Data Comparison

Compound Melting Point (°C) $ ^1H $-NMR Shifts (δ, ppm) Mass Spectrometry (m/z)
Target Compound Not reported Not reported Not reported
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 230 12.50 (NH), 10.10 (NHCO), 7.82 (d, J=8.2 Hz), 4.12 (s) 344.21 [M+H]⁺
3-Chloro-N-phenyl-phthalimide Not reported Not reported Not reported
N-(3,4-difluorophenyl)-2-(4-chlorophenyl)acetamide 394–396 K 10.33 (NH), 7.75 (aromatic H), 2.08 (CH₂) Not reported

Key Findings :

  • NMR Signatures : Aromatic protons in dichlorophenyl (δ 7.82 ppm ) and trifluoromethylphenyl (δ ~7.4–7.8 ppm inferred ) analogs exhibit downfield shifts due to electron-withdrawing effects. The target compound’s N-methyl and 3-methylphenyl groups would likely show distinct methyl resonances (δ ~2.1–2.5 ppm).
  • Mass Spectrometry : Analogs with halogen substituents (e.g., Cl, F) display characteristic isotope patterns, aiding structural confirmation .

Molecular Networking and Fragmentation Patterns

Molecular networking () clusters compounds based on MS/MS fragmentation similarity (cosine scores). The target compound’s sulfanyl-acetamide linkage would produce fragmentation ions at m/z 299–344, akin to analogs like , while fluorine substituents generate unique neutral losses (e.g., HF or F•) . Such patterns enable rapid dereplication in drug discovery pipelines .

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